Cas no 1822659-63-1 (2-(2-Amino-3-fluorophenyl)acetic acid)

2-(2-Amino-3-fluorophenyl)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(2-amino-3-fluorophenyl)acetic acid
- 2-(2-Amino-3-fluorophenyl)acetic acid
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- インチ: 1S/C8H8FNO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4,10H2,(H,11,12)
- InChIKey: QTRKZNXCULRUJB-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1N)CC(=O)O
計算された属性
- 精确分子量: 169.05390666g/mol
- 同位素质量: 169.05390666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 63.3
2-(2-Amino-3-fluorophenyl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-267387-2.5g |
2-(2-amino-3-fluorophenyl)acetic acid |
1822659-63-1 | 2.5g |
$1293.0 | 2023-02-28 | ||
Alichem | A019123776-25g |
2-(2-Amino-3-fluorophenyl)acetic acid |
1822659-63-1 | 97% | 25g |
$2050.20 | 2023-09-02 | |
Alichem | A019123776-10g |
2-(2-Amino-3-fluorophenyl)acetic acid |
1822659-63-1 | 97% | 10g |
$1266.30 | 2023-09-02 | |
Enamine | EN300-267387-10.0g |
2-(2-amino-3-fluorophenyl)acetic acid |
1822659-63-1 | 10.0g |
$2057.0 | 2023-02-28 | ||
Alichem | A019123776-5g |
2-(2-Amino-3-fluorophenyl)acetic acid |
1822659-63-1 | 97% | 5g |
$804.00 | 2023-09-02 | |
Enamine | EN300-267387-1.0g |
2-(2-amino-3-fluorophenyl)acetic acid |
1822659-63-1 | 1.0g |
$624.0 | 2023-02-28 | ||
Enamine | EN300-267387-5.0g |
2-(2-amino-3-fluorophenyl)acetic acid |
1822659-63-1 | 5.0g |
$1637.0 | 2023-02-28 |
2-(2-Amino-3-fluorophenyl)acetic acid 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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8. Back matter
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
2-(2-Amino-3-fluorophenyl)acetic acidに関する追加情報
Introduction to 2-(2-Amino-3-fluorophenyl)acetic acid (CAS No. 1822659-63-1)
2-(2-Amino-3-fluorophenyl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1822659-63-1, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a fluorinated aromatic ring coupled with an amino and carboxylic acid functional group, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The presence of a fluorine atom at the 3-position of the phenyl ring introduces unique electronic and steric effects, making this compound a valuable scaffold for drug design and development.
The structural motif of 2-(2-Amino-3-fluorophenyl)acetic acid positions it as a candidate for further derivatization, enabling the exploration of novel pharmacophores. Its acetic acid moiety suggests potential roles in enzyme inhibition or receptor binding, which are critical for therapeutic intervention. Recent advancements in computational chemistry have facilitated the virtual screening of such compounds, identifying promising candidates for further experimental validation.
In the context of contemporary pharmaceutical research, fluorinated aromatic compounds are increasingly recognized for their enhanced metabolic stability and binding affinity. The fluorine atom at the 3-position in 2-(2-Amino-3-fluorophenyl)acetic acid contributes to these properties, making it an attractive building block for small-molecule drug discovery. Studies have demonstrated that fluorine substitution can modulate the pharmacokinetic profile of molecules, improving their bioavailability and efficacy. This has spurred interest in developing libraries of fluorinated derivatives for therapeutic purposes.
One of the most compelling aspects of 2-(2-Amino-3-fluorophenyl)acetic acid is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. By incorporating this compound into drug design strategies, researchers aim to develop selective inhibitors that target aberrant kinase activity. The amino group and carboxylic acid functionality provide handles for further chemical modification, allowing for fine-tuning of binding interactions with biological targets.
Moreover, the fluorine atom's electronic properties can influence hydrogen bonding interactions, which are crucial for drug-receptor affinity. This has led to investigations into its role in stabilizing protein-ligand complexes. For instance, fluorine atoms can participate in specific hydrogen bonding patterns or engage in halogen bonding with nucleic acids or amino acid residues in protein active sites. Such interactions are essential for achieving high-affinity binding and improving drug potency.
Recent studies have also explored the use of 2-(2-Amino-3-fluorophenyl)acetic acid as a precursor in the synthesis of more complex molecules via cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, have been employed to introduce additional functional groups or alter the connectivity of atoms within the molecule. These transformations expand the synthetic utility of 1822659-63-1, enabling access to structurally diverse derivatives with tailored biological activities.
The pharmaceutical industry has shown particular interest in developing treatments for neurological disorders, where modulation of neurotransmitter systems is often required. The structural features of 2-(2-Amino-3-fluorophenyl)acetic acid make it a plausible candidate for interacting with neurotransmitter receptors or enzymes involved in synaptic transmission. For example, its ability to mimic or inhibit certain receptor binding sites could lead to novel therapeutics for conditions such as depression, anxiety disorders, or neurodegenerative diseases.
In addition to its pharmacological potential, 1822659-63-1 has been investigated for its role in material science applications. Fluorinated aromatic compounds are known for their thermal stability and resistance to chemical degradation, making them suitable candidates for advanced materials used in electronics or coatings. The unique electronic properties imparted by the fluorine atom can also be leveraged in organic light-emitting diodes (OLEDs) or other optoelectronic devices.
The synthesis of 2-(2-Amino-3-fluorophenyl)acetic acid typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include halogenation followed by nucleophilic substitution or reduction strategies to introduce the amino group. Advances in green chemistry principles have also encouraged researchers to explore more sustainable synthetic methodologies, such as catalytic processes that minimize waste generation.
As computational methods continue to evolve, virtual screening techniques are being increasingly employed to identify promising candidates like 1822659-63-1 before experimental synthesis. Machine learning models trained on large datasets can predict molecular properties and interactions with biological targets, streamlining the drug discovery process. This approach not only accelerates research but also reduces costs associated with trial-and-error experimentation.
The versatility of 2-(2-Amino-3-fluorophenyl)acetic acid extends beyond its direct applications; it serves as a valuable intermediate for constructing more complex scaffolds. By strategically modifying its functional groups or introducing additional rings through cross-coupling reactions, chemists can generate libraries of derivatives with diverse biological activities. Such libraries are instrumental in high-throughput screening campaigns aimed at identifying lead compounds for further optimization.
In conclusion,1822659-63-1 represents a fascinating compound with broad applications across pharmaceuticals and materials science. Its unique structural features—particularly the presence of a fluorine atom at the 3-position—make it an attractive candidate for drug design and development. As research progresses, new synthetic methodologies and computational tools will continue to enhance our ability to harness this compound's potential for addressing unmet medical needs while advancing technological innovations.
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